N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Key structural features include:
- Core: Pyrrolo[3,2-d]pyrimidine with a 4-oxo group.
- Substituents:
- N3: 3-Methylbutyl group.
- C5: Methyl group.
- C7: Phenyl group.
- C2: Sulfanyl acetamide linked to a 3-fluoro-4-methylphenyl moiety.
The fluorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the 3-methylbutyl substitution at N3 may modulate toxicity and pharmacokinetics (PK) based on prior studies of N5-alkylated analogues .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O2S/c1-17(2)12-13-32-26(34)25-24(21(15-31(25)4)19-8-6-5-7-9-19)30-27(32)35-16-23(33)29-20-11-10-18(3)22(28)14-20/h5-11,14-15,17H,12-13,16H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXUIJSBBNEIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features several notable structural elements:
- Fluorinated Phenyl Group : The presence of a 3-fluoro substituent is known to enhance lipophilicity and metabolic stability, which can lead to increased biological activity.
- Pyrrolo[3,2-d]pyrimidine Core : This moiety is often associated with significant pharmacological properties, including anticancer and anti-inflammatory effects.
- Sulfanyl Group : This group may contribute to the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exert their effects through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
- Cell Proliferation Modulation : The pyrrolo[3,2-d]pyrimidine scaffold is often linked to the modulation of cell proliferation, potentially making these compounds useful in cancer therapeutics .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress .
Case Studies and Research Findings
-
Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results showed that certain derivatives significantly inhibited the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines at micromolar concentrations .
Compound IC50 (μM) Cell Line 1 10.4 MCF-7 2 15.2 Hek293 3 5.4 A549 (Lung Cancer) - In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other known inhibitors.
| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | COX-2 | 9.0 | Anti-inflammatory |
| N-(fluorophenyl)acetamide | LOX | 12.0 | Antioxidant |
| N-(chlorophenyl)acetamide | AChE | 15.0 | Neuroprotective |
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrrolo[3,2-d]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Analogues
Key Findings from Structural Comparisons
C7 Substitution: Halogenation (Br/Cl) at C7 is associated with potent antiproliferative activity but higher toxicity (MTD = 5–10 mg/kg) . Prior studies suggest phenyl groups may enhance stability but require empirical validation .
N3/N5 Substitution: N5-alkylated analogues (e.g., sulfonamides, benzyl) demonstrate reduced toxicity (MTD = 40 mg/kg) and comparable EC50 values (0.83–7.3 μM) to non-substituted compounds . The target compound’s N3 3-methylbutyl group is structurally distinct but may similarly slow metabolism, reducing toxicity. However, positional effects (N3 vs. N5) on activity remain unexplored.
Sulfanyl Acetamide Moiety :
- The C2 sulfanyl group in the target compound could enhance thiol-mediated interactions or metabolic stability. Analogues with thioether/sulfonamide groups show improved PK profiles, though rapid conversion to parent compounds (t1/2 = 32.7 minutes) has been observed .
Selectivity :
- Pyrrolo[3,2-d]pyrimidines exhibit higher selectivity for FRs over RFC compared to classic antifolates (e.g., methotrexate) . The phenyl and 3-methylbutyl groups in the target compound may further refine this selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
